molecular formula C18H17NO4S B11048055 2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11048055
M. Wt: 343.4 g/mol
InChI Key: RSTSITWAFHQFLM-UHFFFAOYSA-N
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Description

2-{2-[(2,5-dimethylphenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione: belongs to the class of indole derivatives. Indole, also known as benzopyrrole, possesses a benzenoid nucleus and is characterized by its aromatic nature due to π-electron delocalization. Physically, it appears as a crystalline, colorless compound with a distinct odor. The indole scaffold serves as the basis for several biologically active molecules, including lysergic acid diethylamide (LSD), strychnine, and various plant alkaloids .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route starts with the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylamine, followed by cyclization to form the isoindole ring. The final step introduces the carboxylic acid group to yield the desired product.

Reaction Conditions::

    Sulfonation: 2,5-dimethylbenzenesulfonyl chloride reacts with ethylamine in anhydrous conditions.

    Cyclization: The cyclization step typically occurs under acidic conditions.

Industrial Production:: While research laboratories often use custom synthetic routes, industrial production may involve more efficient and scalable methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction processes may yield the corresponding tetrahydroisoindole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the carboxylic acid moiety.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Tetrahydroisoindole compounds.

Scientific Research Applications

This compound finds applications across various fields:

    Chemistry: As a building block for designing new molecules.

    Biology: Potential bioactive properties, including antiviral, anti-inflammatory, and antioxidant effects.

    Medicine: Investigated for its pharmacological activities.

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms comprehensively.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[2-(2,5-dimethylphenyl)sulfonylethyl]isoindole-1,3-dione

InChI

InChI=1S/C18H17NO4S/c1-12-7-8-13(2)16(11-12)24(22,23)10-9-19-17(20)14-5-3-4-6-15(14)18(19)21/h3-8,11H,9-10H2,1-2H3

InChI Key

RSTSITWAFHQFLM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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